molecular formula C19H17N5O2 B5551915 N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide

N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide

Cat. No.: B5551915
M. Wt: 347.4 g/mol
InChI Key: LDFQHQFFNKHISK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide is a useful research compound. Its molecular formula is C19H17N5O2 and its molecular weight is 347.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 347.13822480 g/mol and the complexity rating of the compound is 485. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Anticancer Potential

Novel N-arylpyrazole-containing enaminones were synthesized, leading to various derivatives with significant cytotoxic effects against human breast cell line (MCF-7) and liver carcinoma cell line (HEPG2), comparable to the standard 5-fluorouracil. These compounds also showed promising antimicrobial activity, indicating their potential in antitumor and antimicrobial therapies (Riyadh, 2011).

Regioselective Synthesis and Chemical Diversity

The regioselective synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides highlighted the chemical diversity and versatility of these compounds, enabling the generation of various derivatives with potential biological activities. This study demonstrates the tunability of N-alkylation, offering a pathway to explore further pharmacological properties (Drev et al., 2014).

Anticancer and Anti-5-lipoxygenase Activities

A series of pyrazolopyrimidines derivatives exhibited potent anticancer and anti-5-lipoxygenase activities, suggesting their use as therapeutic agents for cancer treatment and inflammatory diseases. The structure-activity relationship (SAR) analysis provided insights into optimizing these compounds for enhanced biological activities (Rahmouni et al., 2016).

Antimicrobial Applications and Functional Fluorophores

Pyrazolo[1,5-a]pyrimidines served as key intermediates for the synthesis of functional fluorophores, demonstrating potential applications in biological imaging and as probes for detecting biologically relevant species. This research opens avenues for developing new diagnostic tools and therapeutic agents with fluorescent properties (Castillo et al., 2018).

Anti-Inflammatory and Antiviral Properties

Benzamide-based 5-aminopyrazoles and their derivatives showed remarkable activity against the avian influenza virus (H5N1), indicating their potential as antiviral agents. These findings suggest the utility of pyrazolo[1,5-a]pyrimidine derivatives in developing new treatments for viral infections (Hebishy et al., 2020).

Future Directions

The future directions for “N-methyl-5-{[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl}-2-furamide” and similar compounds could involve further exploration of their anticancer potential and enzymatic inhibitory activity . Additionally, the development of new synthetic routes and applications of these compounds could be a focus of future research .

Properties

IUPAC Name

N-methyl-5-[[(5-phenylpyrazolo[1,5-a]pyrimidin-7-yl)amino]methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O2/c1-20-19(25)16-8-7-14(26-16)12-21-18-11-15(13-5-3-2-4-6-13)23-17-9-10-22-24(17)18/h2-11,21H,12H2,1H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDFQHQFFNKHISK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=C(O1)CNC2=CC(=NC3=CC=NN32)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.